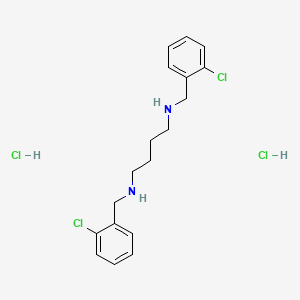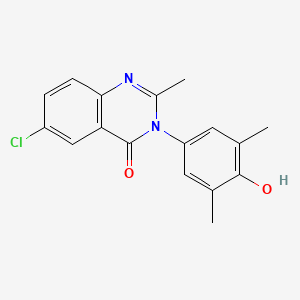
4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzaldehyde.
Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride.
Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a quinazolinone ketone derivative.
Reduction: Formation of a quinazolinone amine derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-methylquinazolin-4-one: Lacks the hydroxy and dimethylphenyl groups, resulting in different biological activity.
3-(4-hydroxyphenyl)-2-methylquinazolin-4-one: Lacks the chloro and dimethyl groups, affecting its chemical reactivity and biological properties.
6-chloro-3-(4-hydroxyphenyl)-2-methylquinazolin-4-one: Similar structure but without the dimethyl groups, leading to variations in its pharmacological profile.
Uniqueness
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is unique due to the presence of both the chloro and hydroxy-dimethylphenyl groups, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
27945-52-4 |
|---|---|
Molekularformel |
C17H15ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3 |
InChI-Schlüssel |
UERHDZOYJPYNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
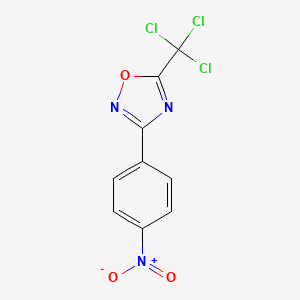
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)
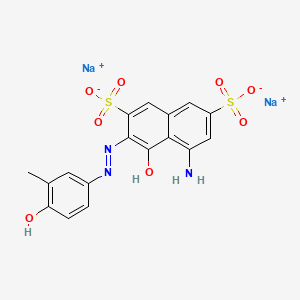

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

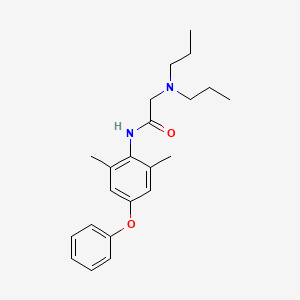
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
